

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Carnegine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Carnegine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid found in various cacti species, has garnered interest in the scientific community for its biological activity, notably as a monoamine oxidase A (MAO-A) inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Carnegine**, detailed experimental protocols for its isolation and synthesis, and a visualization of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this and related compounds.

Chemical and Physical Properties

(+)-Carnegine, systematically named (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline, is a chiral molecule with the S-configuration at its stereocenter.[1] The free base is a viscous liquid at room temperature.[2] Quantitative data regarding its physicochemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **(+)-Carnegine**

Property	Value	Source(s)
IUPAC Name	(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline	[1]
Synonyms	(-)-Carnegine, Pectenine	[1][3]
Molecular Formula	C ₁₃ H ₁₉ NO ₂	[3][4]
Molecular Weight	221.30 g/mol	[3]
Appearance	Viscous liquid	[2]
Melting Point	< 25 °C (free base)	[2]
207-211 °C (hydrochloride monohydrate)	[2]	
Boiling Point	120 °C at 0.01 Torr; 170 °C (air bath) at 1 mmHg	[2][4]
Solubility	Soluble in ether, alcohol, chloroform. Hydrochloride salt is soluble in water.	[2]
pKa	Not available in the searched literature.	
CAS Number	490-53-9 (for the racemate)	[3][4]

Spectroscopic Data

Detailed experimental spectroscopic data for **(+)-Carnegine** is not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **(+)-Carnegine**

Spectroscopy	Predicted Chemical Shifts / Absorption Bands
^1H NMR	* Aromatic Protons (2H): δ 6.5-6.7 ppm (singlets) * CH-N (1H): δ 3.5-4.0 ppm (quartet) * OCH ₃ (6H): δ 3.8-3.9 ppm (singlets) * CH ₂ -N (2H): δ 2.8-3.2 ppm (multiplet) * CH ₂ -Ar (2H): δ 2.6-2.9 ppm (multiplet) * N-CH ₃ (3H): δ 2.4-2.5 ppm (singlet) * C-CH ₃ (3H): δ 1.3-1.5 ppm (doublet)
^{13}C NMR	* Aromatic C (quaternary): δ 147-148 ppm * Aromatic C-H: δ 110-112 ppm * Aromatic C (quaternary): δ 125-127 ppm * CH-N: δ 58-62 ppm * OCH ₃ : δ 55-56 ppm * CH ₂ -N: δ 45-50 ppm * N-CH ₃ : δ 42-45 ppm * CH ₂ -Ar: δ 28-32 ppm * C-CH ₃ : δ 18-22 ppm
IR Spectroscopy	* C-H stretch (aromatic): 3000-3100 cm ⁻¹ * C-H stretch (aliphatic): 2850-2970 cm ⁻¹ * C=C stretch (aromatic): 1500-1600 cm ⁻¹ * C-O stretch (ether): 1030-1250 cm ⁻¹ * C-N stretch: 1020-1250 cm ⁻¹
Mass Spectrometry	* Molecular Ion (M ⁺): m/z 221 * Major Fragments: m/z 206 (M-15, loss of CH ₃), m/z 192, m/z 178, m/z 165

Experimental Protocols

Isolation of (+)-Carnegine from Carnegiea gigantea (Saguaro Cactus)

The following is a generalized protocol for the extraction and isolation of alkaloids, including **(+)-Carnegine**, from cactus tissue, based on established methodologies.[5]

Materials:

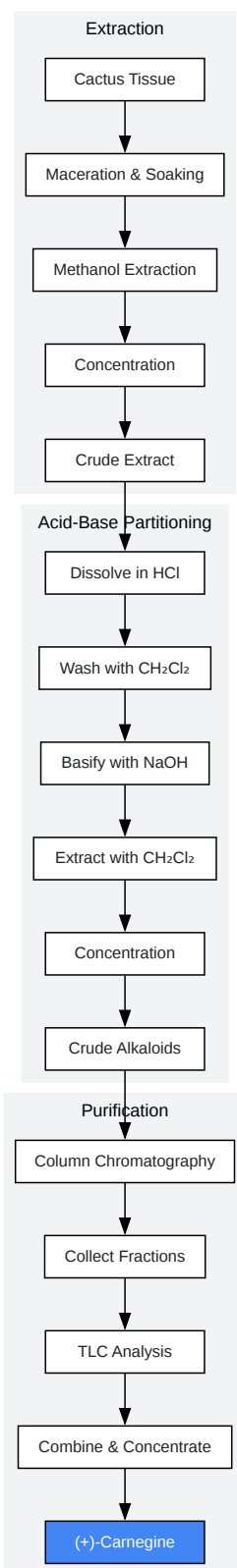
- Fresh or dried Carnegiea gigantea tissue

- Methanol
- Hydrochloric acid (1 M)
- Sodium hydroxide (2 M)
- Dichloromethane (or chloroform)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, triethylamine)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Extraction:
 - The cactus tissue is macerated and extracted with methanol at room temperature for 48-72 hours. This process is typically repeated three times.
 - The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is dissolved in 1 M hydrochloric acid.
 - The acidic solution is washed with dichloromethane to remove non-basic compounds. The aqueous layer is retained.
 - The aqueous layer is then basified to a pH of 10-12 with 2 M sodium hydroxide.
 - The basic aqueous solution is extracted three times with dichloromethane. The organic layers are combined.

- Purification:
 - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
 - The crude alkaloid fraction is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of hexane, ethyl acetate, and methanol, often with a small percentage of triethylamine to prevent tailing of the amines.
 - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **(+)-Carnegine** are combined and the solvent is evaporated to yield the purified compound.



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Generalized workflow for the isolation of **(+)-Carnegine**.

Synthesis of (+)-Carnegine via the Pictet-Spengler Reaction

The total synthesis of carnegine can be achieved through the Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline core.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

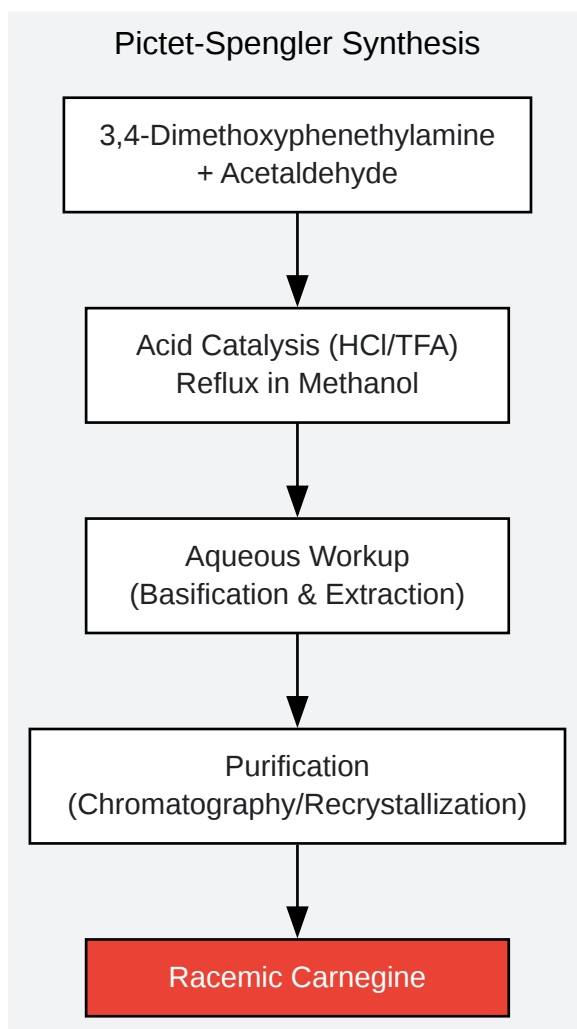
Materials:

- 3,4-Dimethoxyphenethylamine
- Acetaldehyde
- Hydrochloric acid (concentrated) or Trifluoroacetic acid
- Methanol
- Sodium hydroxide solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - 3,4-Dimethoxyphenethylamine (1.0 equivalent) is dissolved in methanol in a round-bottom flask.
 - Acetaldehyde (1.1 equivalents) is added to the solution.
- Cyclization:
 - Concentrated hydrochloric acid or trifluoroacetic acid is added dropwise to the stirred solution.

- The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
- Workup:
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The solvent is removed under reduced pressure.
 - The residue is dissolved in water and basified with a sodium hydroxide solution.
 - The aqueous layer is extracted three times with dichloromethane.
- Purification:
 - The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.
 - The crude (+/-)-carnegine can be purified by column chromatography or recrystallization of a suitable salt.

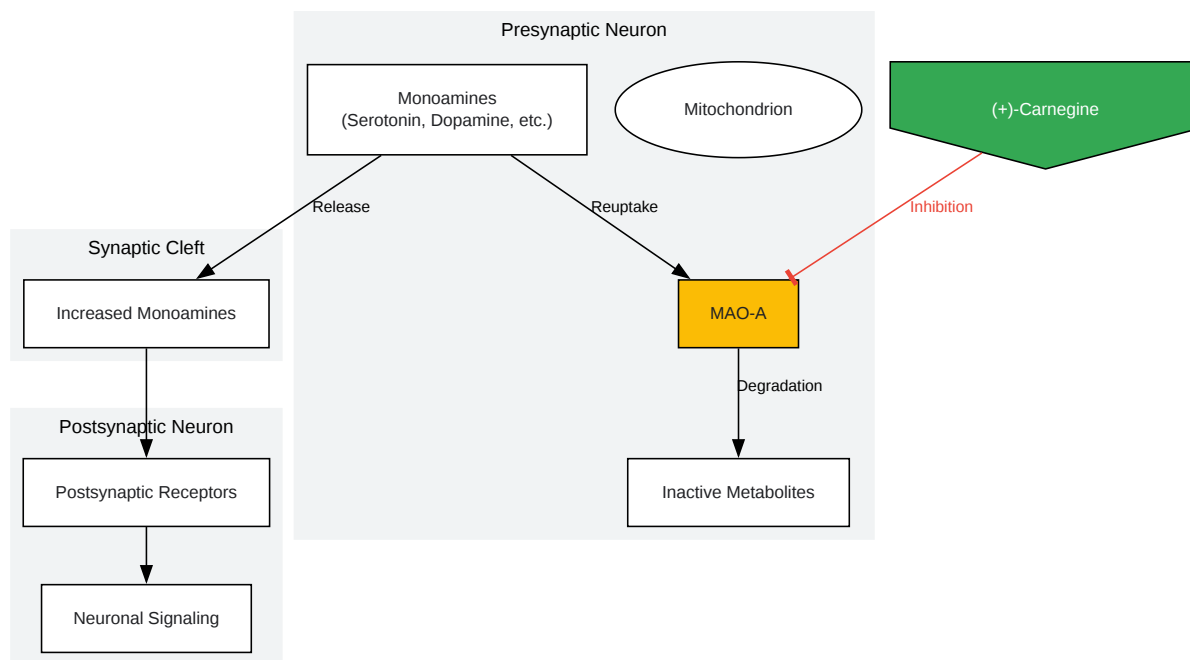


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Workflow for the synthesis of Carnegine.

Biological Activity and Signaling Pathway

(+)-Carnegine is known to be a potent and selective inhibitor of monoamine oxidase A (MAO-A).[3] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, **(+)-Carnegine** increases the synaptic concentration of these neurotransmitters, which is the basis for its potential antidepressant and psychoactive effects.



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Inhibition of MAO-A by **(+)-Carnegine**.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **(+)-Carnegine**, along with generalized experimental protocols for its isolation and synthesis, and a depiction of its primary mechanism of action. While there are still gaps in the publicly available experimental spectroscopic data, the information compiled here serves as a solid foundation for researchers and professionals working with this intriguing alkaloid. Further

research to fully characterize its spectroscopic properties and explore its pharmacological potential is warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Carnegine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11882884#physical-and-chemical-properties-of-carnegine]

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